(R)-(+)-Citronellic acid

Overview

Description

(R)-(+)-Citronellic acid is a compound related to citronellal, a primary constituent of lemon grass known for its odor-active properties. It is part of a family of compounds that have been studied for their ability to modulate taste perception, particularly in reducing the bitterness of certain substances like caffeine. Although (R)-citronellic acid itself has shown some activity in reducing bitterness perception, it is less effective compared to its aldehyde counterpart, (R)-citronellal .

Synthesis Analysis

The synthesis of (R)-citronellic acid can be approached through various synthetic routes. One notable method involves the asymmetric synthesis of dihydroartemisinic acid from (R)-citronellal, which includes an intramolecular Stetter reaction. This reaction is catalyzed by a Rovis aminoindane-based N-heterocyclic carbene (NHC) and leads to a core substituted cyclohexanone framework. Further functional group manipulations and a late-stage ring-closing metathesis (RCM) reaction yield an advanced intermediate that can be used to synthesize dihydroartemisinic acid . Although this paper does not describe the synthesis of (R)-citronellic acid directly, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

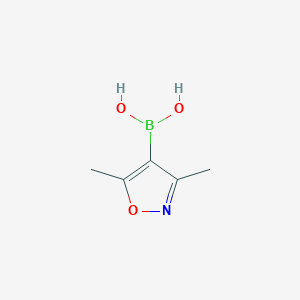

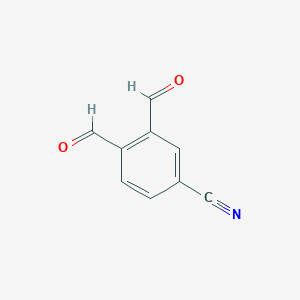

The molecular structure of (R)-citronellic acid is characterized by the presence of a hydrophobic carbon chain and a carboxylic acid functional group. The configuration of the methyl-branched carbon is crucial for its biological activity, as indicated by the (R)-configuration at carbon 3. This configuration is essential for the compound's interaction with taste receptors . Additionally, the enantioselective synthesis of 3-hydroxycitronellic acid, which is structurally related to (R)-citronellic acid, has been achieved through Sharpless epoxidation, showcasing the importance of stereochemistry in the synthesis of such compounds .

Chemical Reactions Analysis

(R)-citronellic acid's chemical reactivity is influenced by its functional groups and stereochemistry. While the paper on the enantioselective synthesis of 3-hydroxycitronellic acid does not directly discuss (R)-citronellic acid, it implies that similar strategies involving epoxidation and subsequent reduction and oxidation steps could be applied to synthesize (R)-citronellic acid derivatives . The compound's aldehyde precursor, (R)-citronellal, has been shown to interact with bitter taste receptors, suggesting that (R)-citronellic acid and its derivatives could also participate in similar biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-citronellic acid are not explicitly detailed in the provided papers. However, it can be inferred that the compound's ability to modulate taste perception is related to its physical properties, such as volatility, which allows it to interact with taste receptors. The chemical properties, including the presence of the carboxylic acid group and the hydrophobic carbon chain, contribute to its interaction with the TAS2R43 and TAS2R46 bitter taste receptors, albeit to a lesser extent than (R)-citronellal . The stereochemistry of the compound is also crucial for its biological activity, as seen in the synthesis of related compounds .

Scientific Research Applications

Synthesis of Marine Steroids

- Total Synthesis of (+)-Aplykurodinone-1 : Utilizing (R)-citronellic acid, researchers achieved the total synthesis of this marine steroid with an impressive 19% overall yield, leveraging techniques like Ireland-Claisen rearrangement and intramolecular Michael addition (Xu, Wang, Qiu, & Xun, 2017).

Microbial Oxidation and Bioreactor Application

- Microbial Oxidation and Double Coupling System : A study explored the conversion of (R)-citronellic acid using microbial oxidation, which is significant for producing optically active terpenoids (Oda, Sugai, & Ohta, 2000).

- Liquid-Liquid Interface Cultivation System : This study applied (R)-citronellic acid in a unique cultivation system for bioconversions, emphasizing its role in biotechnological applications (Oda, Nakanishi, Ishikawa, & Baba, 2019).

Biotransformation and Biocatalysis

- Lipase-Catalyzed Acidolysis : Demonstrating the biotechnological potential, (R)-citronellic acid was incorporated into phosphatidylcholine, indicating its potential as a nutraceutical (Rychlicka, Niezgoda, & Gliszczyńska, 2018).

- Gold-Catalyzed Oxidation : A study utilized gold-containing supported catalysts to oxidize citronellal to citronellic acid, showcasing an innovative approach in chemical synthesis (Martín, Armbruster, Decker, Gedig, & Köckritz, 2008).

Sensory Studies and Food Chemistry

- Attenuation of Caffeine Bitterness : In sensory studies, (R)-citronellic acid has been found to reduce the bitterness of caffeine, providing insights into the interaction of chemical senses (Suess, Brockhoff, Meyerhof, & Hofmann, 2016).

Additional Applications

- Asymmetric Hydrogenation : Research on asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium complexes highlighted the role of (R)-citronellic acid in achieving specific chemical structures (Takaya, Ohta, Inoue, Tokunaga, Kitamura, & Noyori, 2003).

- Antifungal Applications : The vapor of citronellic acid has been tested for its antifungal properties against postharvest pathogens of citrus, opening avenues in agricultural applications (Wuryatmo, Klieber, & Scott, 2003).

Mechanism of Action

Target of Action

It is known that many organic acids interact with various enzymes and proteins within the cell, altering their function and potentially influencing metabolic pathways .

Mode of Action

The exact mode of action of ®-(+)-Citronellic acid is not fully understood. Organic acids often work by donating a proton (H+) to their environment, which can disrupt the normal pH balance within cells and interfere with enzyme activity. This can lead to changes in cellular processes and metabolic pathways .

Pharmacokinetics

It may be metabolized in the liver and excreted in the urine .

Result of Action

It is known that organic acids can disrupt cellular processes and metabolic pathways, potentially leading to changes in cell function .

properties

IUPAC Name |

(3R)-3,7-dimethyloct-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWSUKYXUMVMGX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426458 | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18951-85-4 | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (R)-(+)-Citronellic acid commonly used for in research?

A1: this compound is frequently employed as a chiral building block in the synthesis of various natural products [, , , , , ]. Its established stereochemistry makes it particularly valuable for constructing molecules with specific three-dimensional arrangements. For instance, it has been utilized in the synthesis of insect pheromones [, , , , , ], which often rely on precise stereochemistry for biological activity.

Q2: Can you provide examples of specific compounds synthesized using this compound?

A2: Certainly! Researchers have successfully used this compound to synthesize a range of compounds, including:

- Insect pheromones: The three possible stereoisomers of 13,23-dimethylpentatriacontane, a pheromone of the tsetse fly Glossina pallidipes [], and the four possible stereoisomers of 3,7-dimethylnonadecane, the female sex pheromone of Agromyza frontella Rondani [].

- Marine terpenoids: (2R,3R,5R,13S,14R)-(+)-Aplidiasphingosine, a compound found in marine organisms [, ].

- Other natural products: (−)-Evodone, an optically active furano-monoterpene [], and (+)-Aplykurodinone-1, a degraded marine steroid [].

Q3: What is the significance of using this compound in pheromone synthesis?

A3: Insects rely heavily on pheromones for communication, and these chemical signals often have strict stereochemical requirements for biological activity. Utilizing this compound allows for the stereoselective synthesis of specific pheromone isomers, which can be crucial for understanding insect behavior and developing targeted pest control strategies [, , ].

Q4: Beyond its role as a starting material, does this compound have other biological effects?

A4: Yes, research suggests that this compound itself can interact with biological systems. One study found that it acts as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively reducing the perceived bitterness of caffeine []. This finding highlights the potential for this compound and its derivatives in flavor modulation.

Q5: Are there any known instances of microorganisms degrading or utilizing this compound?

A5: Yes, a study investigated the ability of an Arthrobacter species to degrade squalene, a triterpenoid. Interestingly, this compound was identified as one of the degradation products, alongside other carboxylic acids like geranic acid and β,β′-dimethylacrylic acid [, ]. This finding suggests that certain microorganisms possess metabolic pathways capable of utilizing or breaking down this compound.

Q6: What are the structural characteristics of this compound?

A6: this compound possesses the following structural features:

Q7: How is the stereochemistry of this compound confirmed or determined in research?

A7: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, can confirm the stereochemistry of this compound. These methods provide insights into the compound's three-dimensional structure and confirm its optical purity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)

![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)